

(R)-V-0219: A Comparative Analysis of Cross-Reactivity with Other GPCRs

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Compound of Interest		
Compound Name:	(R)-V-0219	
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(R)-V-0219 is a potent and orally active positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the therapeutic management of type 2 diabetes and obesity.[1][2][3] As a PAM, (R)-V-0219 enhances the receptor's response to its endogenous ligand, GLP-1, thereby potentiating insulin secretion and improving glucose homeostasis.[2][3][4] This guide provides a comprehensive comparison of the cross-reactivity profile of (R)-V-0219 against a broad panel of other G-protein coupled receptors (GPCRs), supported by experimental data, to assist researchers and drug development professionals in evaluating its selectivity.

High Selectivity of (R)-V-0219 for the GLP-1 Receptor

Experimental evidence strongly indicates that **(R)-V-0219** exhibits a high degree of selectivity for the GLP-1R with minimal off-target activity against other GPCRs. In a comprehensive screening panel, the racemic mixture V-0219 was tested for its ability to displace specific radioligands from a wide array of 54 different GPCRs. At a concentration of 10 μ M, V-0219 demonstrated less than 50% inhibition of radioligand binding for all tested receptors, signifying a lack of significant interaction at the orthosteric binding sites of these off-target GPCRs.[4] This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for unwanted side effects arising from interactions with other signaling pathways.

The enantiomers of V-0219, **(R)-V-0219** and (S)-V-0219, have been shown to possess similar in vitro potency in activating calcium fluxes in cells expressing the human GLP-1R.[5] The



remarkable selectivity of the parent compound, coupled with the similar efficacy of its enantiomers at the target receptor, underscores the specific and targeted nature of this molecule.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity data for V-0219 against a panel of 54 GPCRs. The data represents the percentage of inhibition of specific radioligand binding at a V-0219 concentration of 10 μ M.



Target Receptor Family	Target Receptor	Inhibition of Radioligand Binding by V-0219 (10 μM)
Adrenergic	α1 (non-selective)	<50%
α2 (non-selective)	<50%	
β1	<50%	_
β2	<50%	_
Dopaminergic	D1	<50%
D2	<50%	
D3	<50%	_
D4	<50%	_
D5	<50%	_
Serotonergic	5-HT1A	<50%
5-HT1B	<50%	
5-HT1D	<50%	_
5-HT2A	<50%	_
5-HT2B	<50%	_
5-HT2C	<50%	_
5-HT3	<50%	_
5-HT4	<50%	_
5-HT5a	<50%	_
5-HT6	<50%	_
5-HT7	<50%	_
Muscarinic	M1	<50%
M2	<50%	
M3	<50%	_



M4	<50%	_
M5	<50%	_
Histaminergic	H1	<50%
H2	<50%	
Н3	<50%	_
H4	<50%	_
Opioid	δ (DOP)	<50%
к (КОР)	<50%	
μ (MOP)	<50%	_
Nociceptin (NOP)	<50%	_
Cannabinoid	CB1	<50%
CB2	<50%	
GABAergic	GABAB	<50%
Glutamatergic	mGlu1	<50%
mGlu2	<50%	
mGlu3	<50%	
mGlu4	<50%	_
mGlu5	<50%	_
mGlu6	<50%	_
mGlu7	<50%	_
mGlu8	<50%	
Peptidergic	Angiotensin AT1	<50%
Bradykinin B2	<50%	
Cholecystokinin CCK1	<50%	_
		_



		_
Endothelin ETA	<50%	_
Galanin GAL1	<50%	_
Neuropeptide Y Y1	<50%	-
Neurotensin NTS1	<50%	_
Somatostatin sst2	<50%	_
Other	Adenosine A1	<50%
Adenosine A2A	<50%	
Adenosine A3	<50%	

Note: The specific list of 54 GPCRs was part of a CEREP panel. The table above provides a representative, though not exhaustive, list of common GPCR families included in such panels. The key finding from the study is that for all 54 tested receptors, the inhibition was below 50%.

Experimental Protocols

The cross-reactivity of V-0219 was determined using radioligand binding assays. This standard method assesses the ability of a test compound to displace a known radiolabeled ligand that binds with high affinity to the target receptor.

Radioligand Binding Assay for GPCR Selectivity Panel

Objective: To determine the binding affinity of V-0219 to a panel of off-target GPCRs by measuring the displacement of a specific high-affinity radioligand.

Materials:

- Cell membranes prepared from cell lines stably expressing the GPCR of interest.
- Specific radioligand for each GPCR target.
- V-0219 (test compound).
- Non-labeled competing ligand for determination of non-specific binding.



- Assay buffer (e.g., Tris-HCl buffer with appropriate salts and proteinase inhibitors).
- 96-well filter plates.
- Scintillation fluid.
- Microplate scintillation counter.

Procedure:

- Reaction Mixture Preparation: In each well of a 96-well plate, combine the cell membrane preparation, the specific radioligand at a concentration close to its dissociation constant (Kd), and either V-0219 (at a final concentration of 10 μM) or vehicle control.
- Determination of Non-Specific Binding: A separate set of wells is prepared containing the cell membranes, radioligand, and a high concentration of a known non-labeled competing ligand for the specific GPCR to determine non-specific binding.
- Incubation: The plates are incubated for a sufficient time at a specific temperature (e.g., 60-120 minutes at room temperature or 37°C) to allow the binding reaction to reach equilibrium.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
- Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters is then quantified using a microplate scintillation counter.
- Data Analysis: The percentage of inhibition of specific binding by V-0219 is calculated using the following formula: % Inhibition = 100 * (1 - [(Total Binding with V-0219 - Non-Specific Binding) / (Total Binding with Vehicle - Non-Specific Binding)])

Visualizing Signaling and Experimental Workflow

To further illustrate the context of **(R)-V-0219**'s mechanism and the process of evaluating its selectivity, the following diagrams are provided.

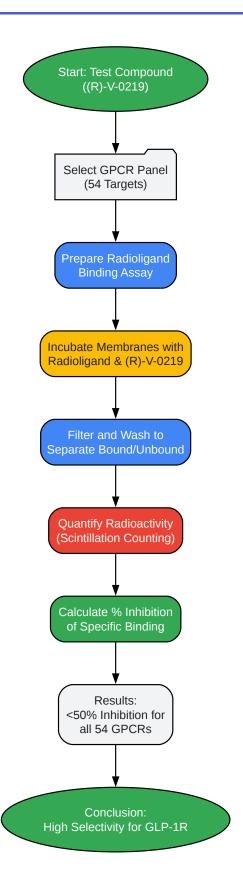




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Caption: GLP-1R Signaling Pathway with **(R)-V-0219** Modulation.





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Caption: Workflow for GPCR Cross-Reactivity Screening.



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